![molecular formula C31H36I6N6O14 B1672088 Iosimenol CAS No. 181872-90-2](/img/structure/B1672088.png)
Iosimenol
概要
説明
イオシメノールは、非イオン性で二量体であり、等張のヨウ素化造影剤であり、主にX線血管造影に使用されます。放射線検査中の血管や臓器の視認性を高めるように設計されています。 イオシメノールは、高い安全性と有効性で知られており、医療画像における貴重なツールとなっています .
準備方法
合成経路と反応条件
イオシメノールの合成は、安息香酸誘導体のヨウ素化から始まり、いくつかのステップを伴います。このプロセスには、一般的に以下のステップが含まれます。
ヨウ素化: 安息香酸誘導体は、ヨウ素と適切な酸化剤を使用してヨウ素化されます。
アミド化: ヨウ素化された化合物は、アミンとアミド化してアミド中間体を形成します。
工業生産方法
イオシメノールの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、以下が含まれます。
大規模ヨウ素化: 工業グレードのヨウ素と酸化剤を使用します。
自動化アミド化: アミド化ステップには、自動反応器を使用します。
結晶化と精製: 最終生成物は結晶化され、精製されて所望の純度と品質が得られます
化学反応の分析
反応の種類
イオシメノールは、主に以下のタイプの反応を起こします。
酸化: イオシメノールは特定の条件下で酸化される可能性がありますが、一般的には安定しています。
還元: 還元反応はそれほど一般的ではありませんが、特定の条件下で起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
生成される主な生成物
科学的研究の応用
Iosimenol: Applications in Medical Imaging
This compound is a dimeric, non-ionic, iso-osmolar iodinated contrast medium (CM) used in X-ray angiography . It is administered both intra-arterially and intravenously . this compound's safety and efficacy are comparable to iodixanol, another contrast medium .
Clinical Trials and Safety
Clinical trials have compared this compound injection to iodixanol injection, focusing on safety and efficacy in arteriography and computed tomography (CT) . These randomized, controlled phase 2 trials enrolled adult patients to assess adverse events, vital signs, ECGs, and laboratory parameters . Efficacy was determined by X-ray attenuation in CT scans and contrast enhancement quality in arteriography .
Key findings include:
- No significant statistical differences in safety or efficacy between this compound and iodixanol .
- Both contrast media were well-tolerated in intravenous and intra-arterial injections .
- A common adverse event was a feeling of warmth, observed in 35.1% of patients receiving this compound and 44.3% of those receiving iodixanol .
- All adverse events (AEs) observed after injection of this compound were of mild or moderate intensity; a few severe AEs were reported in the iodixanol group .
Comparative Effectiveness
This compound has a lower molecular weight and viscosity than iodixanol at equal iodine concentrations . Studies have explored the impact of this compound on renal function. One study's findings on contrast-induced nephropathy (CIN) are summarized in Table 1 :
Table 1: Contrast-Induced Nephropathy (CIN) Categories
CIN category | This compound (n = 74) n (%) $$95% CI] | Iodixanol (n = 70) n (%) $$95% CI] |
---|---|---|
Total * | 8 (10.8) $$10.7, 29.7] | 12 (17.1) $$9.2, 28.0] |
Serum creatinine increase >25% | 8 (10.8) $$10.7, 29.7] | 12 (17.1) $$9.2, 28.0] |
Serum creatinine increase >44.2 µmol/L | 0 (0.0) n.a. | 1 (1.4) $$0.0, 7.7] |
*Differences between groups were not statistically significant .
The aortic attenuation achieved in CT trials was slightly higher with this compound 340 than with iodixanol 320, though this difference was not statistically significant .
Hemodialysis Clearance
This compound's dialyzability was assessed using an in vitro dialysis system, revealing it can be readily cleared from the blood with various membranes . Its removal ratios are generally similar to iodixanol, except with high-flux polysulfone membranes, but consistently lower than iohexol . The blood clearance of this compound during clinical hemodialysis was predicted to be approximately 85 mL/min with high-flux membranes and 47 mL/min with low-flux membranes .
Formulations and Biological Tolerance
作用機序
イオシメノールは、X線を吸収することにより、放射線画像における血管や臓器の対比を高めます。等張性により、体内の浸透圧バランスへの影響が最小限に抑えられ、副作用のリスクが軽減されます。 この化合物は、高いヨウ素含有量により、効果的なX線減衰が可能になり、優れた造影剤となっています .
類似化合物との比較
イオシメノールは、しばしばイオジキサノール、イオヘキソール、イオベルソールなどの他のヨウ素化造影剤と比較されます。以下は、比較の要点です。
イオジキサノール: どちらも非イオン性で等張ですが、イオシメノールは粘度が低いです。
イオヘキソール: イオシメノールは等張ですが、イオヘキソールは高張であり、イオシメノールの方が副作用が少ないです。
イオベルソール: イオヘキソールと同様に、イオベルソールは高張であり、イオシメノールは腎機能障害のある患者にとって安全な代替手段となっています .
類似化合物
- イオジキサノール
- イオヘキソール
- イオベルソール
- イオメプロール
- イオペンソール
イオシメノールは、等張性と低粘度のユニークな組み合わせによって際立っており、さまざまな医療画像用途における好ましい選択肢となっています .
生物活性
Iosimenol is a dimeric, non-ionic, iso-osmolar iodinated contrast medium primarily used in radiographic imaging, particularly in X-ray angiography. Its development has been driven by the need for safer and more effective contrast agents in medical imaging, particularly for patients with renal impairment or those at risk for contrast-induced nephropathy (CIN). This article explores the biological activity of this compound, focusing on its pharmacokinetics, safety profile, efficacy in imaging, and comparative studies with other contrast media.
Pharmacokinetics
This compound exhibits a biphasic pharmacokinetic profile characterized by rapid distribution and elimination. Following intravenous administration, peak plasma concentrations are typically reached within 1-2 minutes. The compound demonstrates low plasma protein binding (1-3%), allowing for efficient renal clearance via glomerular filtration. The pharmacokinetic behavior is summarized in the following table:
Parameter | Value |
---|---|
Peak Plasma Concentration | 1-2 minutes post IV |
Plasma Protein Binding | 1-3% |
Elimination Route | Renal (glomerular filtration) |
Safety Profile
Clinical trials have indicated that this compound is generally well tolerated among patients. A study comparing this compound to iodixanol revealed no significant differences in safety or efficacy between the two agents. Adverse events were primarily mild and transient, with the most common being a sensation of warmth during injection. The incidence of contrast-induced nephropathy was also comparable between the two groups:
CIN Category | This compound (n = 74) | Iodixanol (n = 70) |
---|---|---|
Total CIN (%) | 10.8% | 17.1% |
Serum Creatinine Increase >25% | 10.8% | 17.1% |
Efficacy in Imaging
The efficacy of this compound as a contrast agent has been demonstrated through various imaging studies. In computed tomography (CT) trials, this compound provided slightly higher aortic attenuation compared to iodixanol, although the differences were not statistically significant. The following table summarizes the mean Hounsfield Units (HU) attained with each contrast medium:
Treatment | Mean HU (Site 1) | Mean HU (Site 2) |
---|---|---|
This compound 340 | 185.34 | 263.21 |
Iodixanol 320 | 173.14 | 250.80 |
In angiography trials, both this compound and iodixanol produced diagnostic-quality enhancements in at least 97% of images evaluated.
Case Studies and Clinical Trials
Several clinical trials have been conducted to assess the safety and efficacy of this compound:
- Phase II Trials : Two randomized, double-blind trials were conducted involving patients undergoing CT and digital subtraction angiography (DSA). These trials highlighted that both intravenous and intra-arterial applications of this compound were well tolerated without significant adverse effects compared to iodixanol .
- Comparative Studies : A comprehensive review indicated that while both contrast agents exhibited similar safety profiles, this compound's lower viscosity may offer advantages in specific clinical scenarios, especially in patients with compromised renal function .
特性
IUPAC Name |
5-[[3-[3-carbamoyl-N-(2,3-dihydroxypropyl)-5-(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]-3-oxopropanoyl]-(2,3-dihydroxypropyl)amino]-3-N-(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36I6N6O14/c32-20-16(28(38)54)22(34)26(24(36)18(20)30(56)40-2-10(48)6-44)42(4-12(50)8-46)14(52)1-15(53)43(5-13(51)9-47)27-23(35)17(29(39)55)21(33)19(25(27)37)31(57)41-3-11(49)7-45/h10-13,44-51H,1-9H2,(H2,38,54)(H2,39,55)(H,40,56)(H,41,57) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPPIGPJCKKVBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)C(=O)N)I)N(CC(CO)O)C(=O)CC(=O)N(CC(CO)O)C2=C(C(=C(C(=C2I)C(=O)NCC(CO)O)I)C(=O)N)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36I6N6O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90939496 | |
Record name | 5,5'-{(1,3-Dioxopropane-1,3-diyl)bis[(2,3-dihydroxypropyl)azanediyl]}bis[N~1~-(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboximidic acid] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90939496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1478.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181872-90-2 | |
Record name | Iosimenol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181872902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,5'-{(1,3-Dioxopropane-1,3-diyl)bis[(2,3-dihydroxypropyl)azanediyl]}bis[N~1~-(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboximidic acid] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90939496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3 Benzenedicarboxamide 5,5â?? â??[(1,3-dioxo-1,3-propanediyl) bis [(2,3-dihydroxypropyl)imino]]bis[N1-(2,3-dihydroxypropyl)-2,4,6-triiodo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IOSIMENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPG0485VLS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。